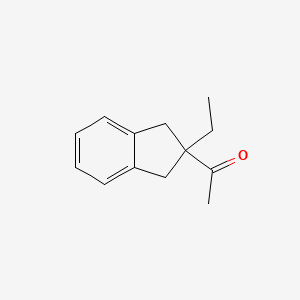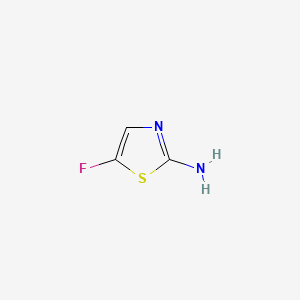
1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone
Descripción general
Descripción
“1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone” is a chemical compound with the molecular formula C13H16O . It is also known by other names such as 1-(2,3-Dihydro-1H-inden-2-yl)ethanone, 1-Indan-2-yl-ethanone, and 1-Indan-2-ylmethanone .
Molecular Structure Analysis
The molecular structure of “1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone” consists of a cyclic indene group attached to an ethanone group . The average mass of the molecule is 160.212 Da, and the monoisotopic mass is 160.088821 Da .
Aplicaciones Científicas De Investigación
Forensic Analysis
The compound 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone was identified in a suspicious white powder seized by customs. Its identification required advanced analytical techniques like GC-MS, LC-HRMS, NMR, and X-ray crystallography. This study demonstrates the compound's relevance in forensic science for the identification of novel cathinone derivatives (Bijlsma et al., 2015).
Anticancer Research
This compound has been used as a scaffold in the synthesis of substituted benzimidazoles with promising anticancer properties. One such derivative demonstrated significant growth inhibition across various human cancer cell lines, highlighting its potential as an anticancer agent (Rashid et al., 2014).
Pharmaceutical Research
In pharmaceutical research, this compound has been involved in the study of polymorphism in investigational drugs. It helps in understanding the subtle structural differences between polymorphic forms, crucial for drug development and efficacy (Vogt et al., 2013).
Antimicrobial Activity
Synthesized derivatives of this compound have shown antibacterial properties. For example, compounds like 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone have been evaluated for their effectiveness against pathogenic bacteria, indicating their potential in developing new antimicrobial agents (Asif et al., 2021).
HIV-1 Inhibition
Some derivatives of this compound have been identified as inhibitors of HIV-1 replication, showing significant effectiveness against the virus. This suggests their potential use in treating HIV/AIDS (Che et al., 2015).
Molecular Structure and Characterization
The compound's derivatives have been synthesized and characterized for their optical and thermal properties, contributing to the understanding of novel heterocyclic compounds in materials science (Shruthi et al., 2019).
Drug Development and Design
The compound has been involved in the design and synthesisof new molecular structures for drug development. For instance, its derivatives have been used in the synthesis of molecules with potential antibacterial activities. These studies contribute to the ongoing search for new therapeutic agents (Sahu, Sharma, & Kumar, 2013).
Antifungal Applications
Compounds derived from 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone have shown antifungal activities. This highlights the compound's utility in developing new antifungal agents, which are crucial in both medical and agricultural fields (Zhao et al., 2007).
Organic Synthesis
This compound is used in the synthesis of various heterocyclic structures, demonstrating its importance in organic chemistry for creating diverse molecular architectures. Such research has implications in materials science, pharmacology, and chemical engineering (Rostami-Charati et al., 2015).
Protecting Group in Synthesis
It has been explored as a base-labile carboxyl protecting group in synthetic chemistry. This application is significant in the synthesis of complex organic molecules, particularly in peptide and nucleotide chemistry (Robles, Pedroso, & Grandas, 1993).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2-ethyl-1,3-dihydroinden-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-3-13(10(2)14)8-11-6-4-5-7-12(11)9-13/h4-7H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUORZGFSOHSMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451240 | |
| Record name | 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone | |
CAS RN |
161695-23-4 | |
| Record name | 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)


![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)







